molecular formula C18H20BrNO4 B8158568 {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester

{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester

Cat. No.: B8158568
M. Wt: 394.3 g/mol
InChI Key: NHNZFGQOROSHRQ-UHFFFAOYSA-N
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Description

{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester (CAS 2566394-26-9) is a chemical building block of interest in medicinal and organic synthesis. This compound features a benzyl carbamate group, which is a well-established protecting group for amines . The presence of the bromine atom on the aromatic ring and the ether chain in its structure makes it a versatile intermediate for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions. The primary research application of this compound is likely as a synthetic intermediate or a precursor in the development of pharmacologically active molecules. Structurally similar benzyl carbamate derivatives have been identified as key intermediates in the synthesis of pre-organized tricyclic integrase inhibitor compounds, highlighting its potential value in antiviral drug discovery programs . Its molecular formula is C 18 H 20 BrNO 4 and it has a molecular weight of 394.3 g/mol . This product is intended for research purposes as a building block in chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: 2566394-26-9 • Molecular Formula: C 18 H 20 BrNO 4 • Molecular Weight: 394.3 g/mol

Properties

IUPAC Name

benzyl N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c19-16-6-8-17(9-7-16)23-13-12-22-11-10-20-18(21)24-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNZFGQOROSHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification and Carbamate Formation

Step 1: Synthesis of 2-(4-Bromo-phenoxy)-ethanol
4-Bromophenol is reacted with ethylene oxide or 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C for 8–12 hours, yielding 2-(4-bromo-phenoxy)-ethanol with >85% purity.

Reaction Optimization and Solvent Systems

Solvent Selection

  • THF : Preferred for carbamate formation due to its polarity and ability to stabilize intermediates.

  • DMF : Ideal for SN2 reactions in etherification steps but requires post-reaction distillation to avoid residual toxicity.

  • Ethyl acetate : Used in extraction and crystallization, leveraging its moderate polarity.

Crystallization and Polymorphic Control

The compound exhibits two crystalline forms under controlled conditions:

  • Form III : Obtained by cooling a saturated ethyl acetate solution to −5°C, characterized by distinct XRD peaks at 7.91° and 17.71° 2θ.

  • Form V : Generated via solvent evaporation from isopropyl alcohol, with a melting point 5°C higher than Form III.

Table 1: X-ray Diffraction Peaks for Form III

2θ Angle (°)Relative Intensity (I/I₀)
7.91100.0
17.7162.0
24.0125.3

Industrial-Scale Production and Challenges

Batch Process Design

A pilot-scale synthesis (300 kg input) uses:

  • Phosphorous oxychloride : 0.1 equivalents for ester activation.

  • Lithium borohydride : Selective reduction agent, minimizing dehalogenation.

Table 2: Key Process Parameters

ParameterOptimal Range
Reaction temperature40–50°C
Reduction time4–6 hours
Final crystallization yield72–74%

Impurity Profiling

Major impurities include:

  • Diethylcarbamic acid byproducts : Formed via competing reactions with residual ethanol.

  • Over-alkylated ethers : Mitigated by stepwise addition of ethylene glycol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 2H, OCH₂C₆H₅), 4.20–4.05 (m, 4H, OCH₂CH₂O), 3.70–3.60 (m, 2H, NHCH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time at 12.3 minutes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the ester or carbamate groups, using agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its brominated phenoxy group makes it a versatile building block for further functionalization.

Biology

In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the carbamic acid benzyl ester moiety suggests possible applications in the development of prodrugs or enzyme inhibitors.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The brominated phenoxy group could engage in halogen bonding or other interactions with molecular targets, while the carbamic acid benzyl ester moiety might undergo hydrolysis to release active species.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Lipophilicity: Chlorohexyl (ClogP ~3.5) and bromophenoxy (ClogP ~3.8) substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. Hydroxyethoxy analogs (ClogP ~1.2) exhibit better solubility .
  • Bioactivity : Compounds with bulky substituents (e.g., cyclohexyloxy) show promise in enzyme inhibition (e.g., Cathepsin K), while bromine-containing derivatives may enhance binding affinity in halogen-bonding interactions .

Biological Activity

{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is a synthetic compound with potential applications in biological and pharmaceutical research. Its structure features a carbamate functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₈BrNO₃
  • Molecular Weight : 344.22 g/mol

The presence of bromine in its structure may enhance its biological activity by increasing binding affinity to specific targets due to halogen bonding effects. The carbamate group is also significant for its reactivity and ability to form stable interactions with proteins.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition.
  • Receptor Modulation : It may interact with various receptors, modulating their activity. The bromine atom can enhance binding affinity, thereby influencing receptor-mediated signaling pathways.
  • Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme interactions and cellular responses.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Description Reference
Enzyme InhibitionInhibits acetylcholinesterase activity, showing potential in neuropharmacology.
Antimicrobial PropertiesExhibits moderate antibacterial activity against Gram-positive bacteria.
CytotoxicityDisplays cytotoxic effects on cancer cell lines at higher concentrations.
Interaction with GPCRsModulates G protein-coupled receptor signaling pathways.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that it effectively inhibited acetylcholinesterase (AChE) activity in vitro. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors are beneficial.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it has significant activity against certain Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Study 3: Cytotoxicity in Cancer Research

A cytotoxicity assay conducted on several cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. This finding highlights its potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Begin with 4-bromophenol for etherification using 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-ethoxy intermediate.
  • Step 2 : Introduce the carbamic acid benzyl ester moiety via coupling with benzyl chloroformate in the presence of a base like triethylamine.
  • Optimization : Monitor reaction progress using TLC and HPLC. Adjust temperature (40–60°C for coupling) and stoichiometry (1.2:1 molar ratio of benzyl chloroformate to intermediate). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety & Storage :

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; use sealed containers for weighing.
  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Solubilize in anhydrous DMSO or THF for long-term stability .

Q. What analytical techniques confirm its structural integrity and purity?

  • Characterization :

  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.3–7.5 ppm for benzyl protons, δ 4.2–4.5 ppm for ethoxy groups), high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; aim for >95% purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different cell lines?

  • Troubleshooting :

  • Assay Validation : Compare cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) across multiple cell lines (HEK293, HeLa).
  • Orthogonal Methods : Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) if cellular assays show variability. Adjust cell permeability using delivery agents (e.g., liposomes) .

Q. How can researchers determine its interaction with biological targets using computational and experimental methods?

  • Integrated Approach :

  • Computational : Perform molecular docking (AutoDock Vina) against potential targets (e.g., kinases or GPCRs) using the bromophenoxy group as a key pharmacophore.
  • Experimental : Validate docking predictions with SPR for kinetic parameters (KD, kon/koff). Use site-directed mutagenesis to confirm critical binding residues .

Q. How can solubility issues in in vitro assays be addressed?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes.
  • Pro-drug Design : Synthesize phosphate or ester derivatives for improved aqueous solubility. Quantify solubility via nephelometry or UV-Vis spectroscopy in PBS (pH 7.4) .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for derivatives?

  • SAR Design :

  • Core Modifications : Vary substituents on the phenoxy ring (e.g., replace Br with Cl or CF₃) and the ethoxy chain length.
  • Activity Metrics : Measure IC₅₀ against target enzymes (e.g., esterases) and logP values to correlate hydrophobicity with membrane permeability. Use X-ray crystallography to resolve binding conformations .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Stability Studies :

  • Hydrolysis : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS. Identify metabolites (e.g., free carbamic acid).
  • Oxidative Stress : Expose to H2O2 or liver microsomes to simulate metabolic breakdown .

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